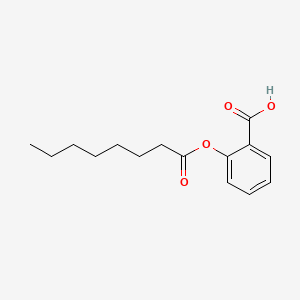

2-Octanoyloxybenzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-octanoyloxybenzoic acid often involves intricate organic reactions. For example, di-n-octyltin(IV) complexes with hydroxybenzoic acids demonstrate the complexity of reactions involving octanoyl groups and benzoic acids, showcasing advanced synthetic techniques and the creation of compounds with unique structures and properties (Baul et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-octyloxybenzoic acid, reveals the intricate arrangement of atoms and bonds. These structures are determined using advanced techniques like X-ray diffraction, highlighting the spatial configuration of the octanoyl and benzoic acid moieties (Lokanath et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving 2-octanoyloxybenzoic acid and its derivatives can lead to a variety of products, influenced by factors such as catalysts and reaction conditions. The palladium-catalyzed ortho-halogen-induced deoxygenative approach is an example of a reaction that modifies the structure of benzoic acid derivatives to produce compounds with different chemical properties (Ram et al., 2020).

Physical Properties Analysis

The physical properties of compounds related to 2-octanoyloxybenzoic acid, such as crystalline structure and thermal behavior, are crucial for understanding their stability and potential applications. Studies on the crystal structure and thermal properties provide insight into the material characteristics of these compounds (Jeffrey & Yeon, 1990).

Chemical Properties Analysis

The chemical properties of 2-octanoyloxybenzoic acid derivatives, including reactivity and interaction with other molecules, are fundamental for their utilization in various applications. Research on the solvent-dependent coordination polymers of benzoic acid derivatives illustrates the impact of molecular structure on chemical behavior and interactions (Pedireddi & Varughese, 2004).

Aplicaciones Científicas De Investigación

1. Polymer Chemistry and Synthesis of Bioactive Molecules

2-Octanoyloxybenzoic acid is closely related to compounds like 2-vinylbenzoic acids, which are widely used in polymer chemistry. These compounds serve as key precursors for synthesizing important bioactive molecules. A novel approach for generating 2-vinylbenzoic acids from alkyl aryl ketones using palladium catalysis has been discovered, highlighting the significance of these compounds in the synthesis of bioactive molecules and their applications in polymer chemistry (S. Ram et al., 2020).

2. Organic Chemistry in Water

Research in the field of organic chemistry in water, specifically the synthesis of compounds like benzimidazoles, has seen advancements. While not directly related to 2-Octanoyloxybenzoic acid, the methods developed for synthesizing benzimidazoles in high-temperature water might provide insights into the solubility and reaction conditions of similar compounds, potentially including 2-Octanoyloxybenzoic acid derivatives (Lucinda M. Dudd et al., 2003).

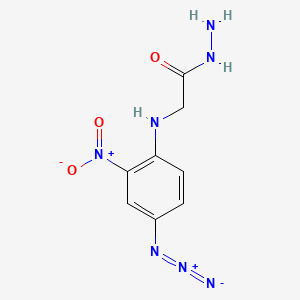

3. Environmental Impact and Toxicity Studies

The environmental fate and toxicity of compounds related to 2-Octanoyloxybenzoic acid, such as Octyl-dimethyl-para-aminobenzoic acid (ODPABA), have been studied. This includes determining environmental parameters like water solubility, soil-water partition coefficient, and bioconcentration factor, as well as assessing their ecological toxicity. This research is crucial for understanding the environmental impact of these compounds (W. Studziński et al., 2021).

4. Antioxidant Activity Analysis

In the context of determining the antioxidant capacity of complex samples, various tests such as the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) are used. These assays involve chemical reactions and spectrophotometry, and they could potentially be applied to analyze the antioxidant activity of 2-Octanoyloxybenzoic acid and its derivatives (I. Munteanu et al., 2021).

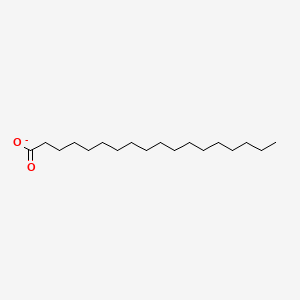

5. Liquid Crystal Research

Compounds such as p-octyloxybenzoic acid, which are structurally related to 2-Octanoyloxybenzoic acid, have been investigated for their dielectric and impedance properties in liquid crystal research. This study offers insights into the electrical characterization of similar compounds (S. Patari et al., 2020).

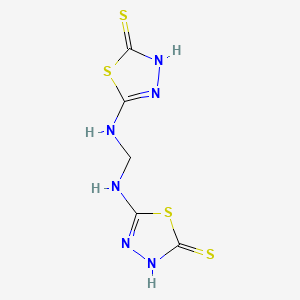

6. Enzyme Inhibition and Pharmaceutical Applications

The aggregation behavior of sodium 3-(octyloxy)-4-nitrobenzoate, an analogue of 2-Octanoyloxybenzoic acid, has been studied due to its role as an inhibitor of phospholipase activity, a key enzyme involved in various biological processes. Understanding the behavior of these compounds can contribute to pharmaceutical applications, particularly in addressing conditions related to enzyme dysfunction (V. H. Soto et al., 2018).

Mecanismo De Acción

Target of Action

It has been used as a substrate in the study of enzymes such as phospholipase a2 . Phospholipase A2 is an enzyme that hydrolyzes the sn-2 acyl bond of phospholipids, leading to the formation of fatty acids and lysophospholipids .

Mode of Action

In the context of enzymatic studies, it is likely that 2-octanoyloxybenzoic acid is hydrolyzed by the enzyme, leading to the release of octanoic acid and 2-hydroxybenzoic acid .

Biochemical Pathways

Given its potential role as a substrate for phospholipase a2, it may be involved in lipid metabolism and signal transduction pathways .

Result of Action

If it is indeed a substrate for phospholipase a2, its hydrolysis could potentially lead to the production of bioactive lipids and contribute to cellular signaling processes .

Propiedades

IUPAC Name |

2-octanoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-3-4-5-6-11-14(16)19-13-10-8-7-9-12(13)15(17)18/h7-10H,2-6,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLYETYHDMXRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80990632 | |

| Record name | 2-(Octanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70424-62-3 | |

| Record name | Octanoyl salicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70424-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylic acid, octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

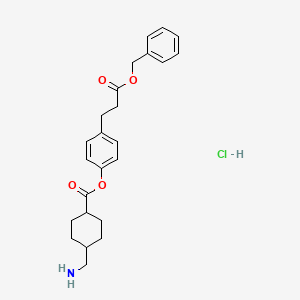

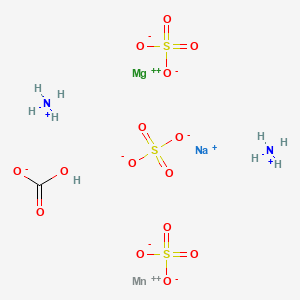

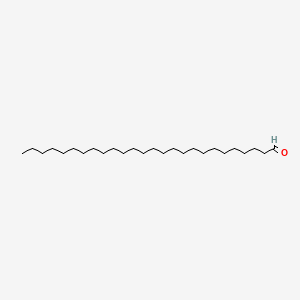

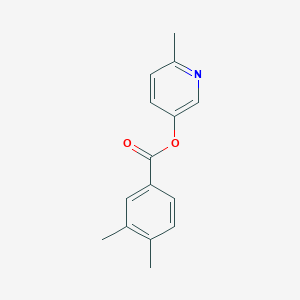

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({3-Oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B1226869.png)

![6-[(2-ethylphenyl)sulfamoyl]-4-oxo-N-(2-oxolanylmethyl)-1H-quinoline-3-carboxamide](/img/structure/B1226872.png)